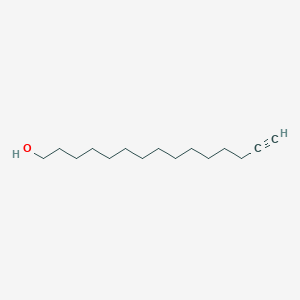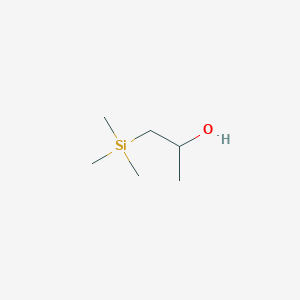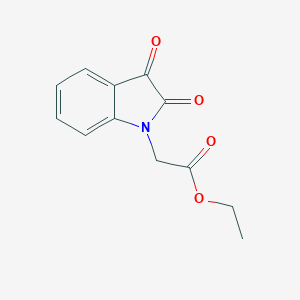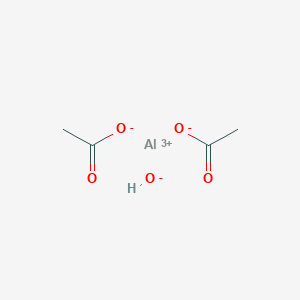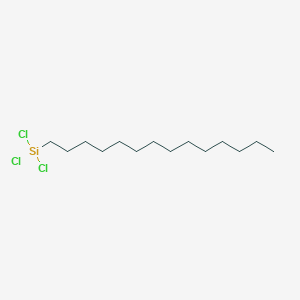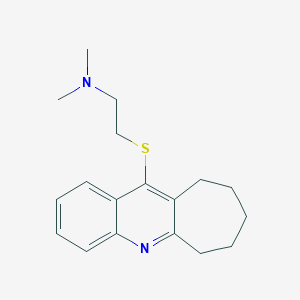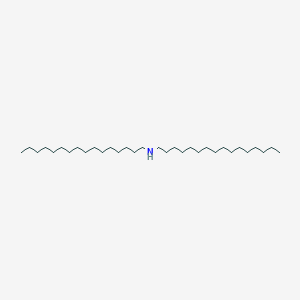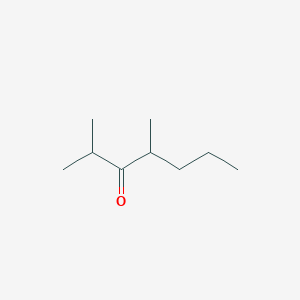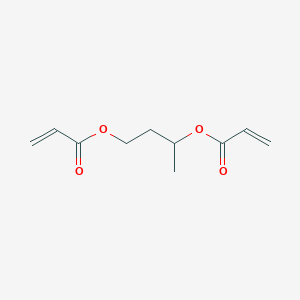
双(三乙氧基硅烷基)甲烷
描述
Bis(triethoxysilyl)methane is a useful research compound. Its molecular formula is C13H32O6Si2 and its molecular weight is 340.56 g/mol. The purity is usually 95%.
BenchChem offers high-quality Bis(triethoxysilyl)methane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(triethoxysilyl)methane including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
创新材料的设计
双(三乙氧基硅烷基)甲烷(BTESM)在一种名为“基于模型的研究(MBR)”的新概念中得到应用。 在MBR中,材料的可测量物理和化学性质通过从原子角度通过计算机模拟获得的解释参数进行数学建模 . 这种方法允许设计和操纵创新材料 .
水解稳定性的增强
BTESM,也称为双硅烷,用作添加剂以增强水解稳定性。 这导致了涂层以及复合材料应用中产品货架寿命的延长,更好的基材粘合力和改进的机械性能 .
生物医学研究
BTESM是一种多功能化合物,已用于各种应用,包括生物医学研究. 它可用于开发生物相容性材料和药物递送系统.
丙烯/丙烷混合物的分离
已经研究了BTESM衍生的二氧化硅膜用于分离C3H6和C3H8分子. 这种应用在石化工业中特别重要。
倍半硅氧烷的制备
包括BTESM在内的有机三氯硅烷和三烷氧基硅烷衍生物是制备倍半硅氧烷的关键起始材料 . 这些是杂化有机-无机大分子,具有多种应用。
表面涂层
使用BTESM制备的倍半硅氧烷被用作表面涂层 . 这些涂层可以为基础材料提供增强的性能。
催化剂载体
BTESM衍生的倍半硅氧烷可用作催化剂载体 . 这些载体可以增强催化剂在各种化学反应中的性能。
光电子材料
BTESM用于制备杂化有机-无机大分子,这些大分子被用作光电子材料 . 这些材料用于在光与物质的相互作用下工作的设备中。
作用机制
Target of Action
Bis(triethoxysilyl)methane (BTESM) is primarily used in the fabrication of organosilica membranes . Its primary targets are the silica networks within these membranes .
Mode of Action
BTESM interacts with its targets by forming a coating on the silica networks . This coating is then fired at controlled temperatures to create a stable membrane structure . The organic linking ethane groups in BTESM start to thermally decompose at temperatures higher than 300 °C .
Biochemical Pathways
The key biochemical pathway involved in the action of BTESM is the sol-gel process . This process involves the transition of a system from a liquid “sol” into a solid “gel” phase. In the case of BTESM, this process is used to form a solid membrane from a liquid sol .
Pharmacokinetics
While traditional pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME) are not typically applicable to BTESM, it’s worth noting that the compound’s bioavailability in its target environment (i.e., the silica network) is influenced by factors such as the temperature at which the coating is fired .
Result of Action
The result of BTESM’s action is the formation of a stable, organosilica membrane with improved thermal and oxidation stability . These membranes have been shown to exhibit high selectivity values for certain gas permeation properties .
Action Environment
The action, efficacy, and stability of BTESM are influenced by several environmental factors. These include the temperature at which the BTESM coating is fired, the atmosphere in which the firing takes place, and the specific heat treatment applied . For example, firing at temperatures between 550-700 °C has been shown to enhance the thermal stability of BTESM membranes .
安全和危害
未来方向
There is potential for the use of Bis(triethoxysilyl)methane in the design and manipulation of innovative materials . The molecular weights of a series of polysilsesquioxanes with respect to the H2O/silane molar ratio employed for the polymerization of monomers bis(triethoxysilyl)methane, ethane, ethylene, and acetylene (BTES-M, -E1, -E2, and -E3), can be modelled . This could lead to the development of new materials with specific properties .
生化分析
Biochemical Properties
Most of the available research focuses on its physical properties and applications in material science
Molecular Mechanism
It’s known that the compound can form porous structures when used in the fabrication of organosilica membranes , but how it interacts with biomolecules at the molecular level, including any binding interactions, enzyme inhibition or activation, and changes in gene expression, is not clear.
Temporal Effects in Laboratory Settings
The stability and degradation of Bis(triethoxysilyl)methane over time in laboratory settings have been studied to some extent. For instance, it’s known that the compound can withstand high temperatures during the fabrication of organosilica membranes . The long-term effects of Bis(triethoxysilyl)methane on cellular function in in vitro or in vivo studies have not been reported.
属性
IUPAC Name |
triethoxy(triethoxysilylmethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H32O6Si2/c1-7-14-20(15-8-2,16-9-3)13-21(17-10-4,18-11-5)19-12-6/h7-13H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIINUVYELHEORX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C[Si](OCC)(OCC)OCC)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H32O6Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40430903 | |
| Record name | BIS(TRIETHOXYSILYL)METHANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40430903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18418-72-9 | |
| Record name | BIS(TRIETHOXYSILYL)METHANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40430903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4,6,6-Tetraethoxy-3,7-dioxa-4,6-disilanonane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Bis(triethoxysilyl)methane acts as a building block in the formation of silica networks. Its triethoxysilyl groups (Si(OC2H5)3) undergo hydrolysis and condensation reactions, leading to the formation of siloxane (Si-O-Si) bonds. The methylene bridge (-CH2-) between the two silicon atoms acts as a spacer, influencing the network pore size and flexibility [, , ]. This control over network structure directly impacts the material's gas permeation properties, mechanical strength, and thermal stability [, , ].
A:
- 29Si NMR: This technique provides information about the silicon environment in BTESM, distinguishing between different siloxane species (T1, T2, T3) formed during hydrolysis and condensation [, ].
- FT-IR: This method reveals characteristic absorption bands associated with Si-O-Si, Si-C, C-H, and other functional groups present in BTESM and its derived materials [, ].
- Temperature: Elevated temperatures promote condensation reactions, leading to network densification and potentially affecting pore size and permeability []. Calcination temperature also influences the final structure of BTESM-derived silica membranes [].
- pH: Acidic or basic conditions catalyze the hydrolysis and condensation of BTESM. Controlling the pH is crucial for tailoring the network formation process [].
A: While BTESM itself is not typically used as a catalyst, it serves as a precursor for synthesizing materials with catalytic applications. For example, it can be used to create periodic mesoporous organosilicas (PMOs) with a controlled pore structure []. These PMOs can be further functionalized to incorporate catalytic sites like sulfonic acid groups []. These materials find applications in reactions such as:
- Esterification: Sulfonic acid-functionalized, magnetic methylene-based organosilica derived from BTESM has been successfully used as a recyclable catalyst in the esterification of carboxylic acids with alcohols for biodiesel production [].
- Knoevenagel Condensation: Amine-containing yolk-shell structured magnetic organosilica nanocomposites, derived from BTESM, exhibit high efficiency in catalyzing the Knoevenagel reaction [].
ANone: Computational chemistry techniques are valuable tools for understanding and predicting the properties of BTESM and its derivatives.
- Molecular Dynamics (MD) Simulations: These simulations can model the structural evolution of BTESM-derived networks during the sol-gel process, providing insights into the influence of factors like temperature, pH, and solvent on the final material properties [].
ANone: The structure of BTESM significantly influences the properties of the resulting materials.
- Methylene Bridge Length: Increasing the length of the alkylene bridge in bridged polysilsesquioxanes (from -CH2- in BTESM to longer chains) affects the mesostructure and porosity of the resulting materials [].
- Organic Group Substitution: Replacing the methylene bridge with other organic groups, like ethylene or benzene, alters the flexibility and pore size of the resulting silica networks, impacting their gas permeation properties [, , ].
- Metal Doping: Incorporating metal ions, such as aluminum, into BTESM-derived networks can further modify pore size and enhance gas separation performance [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



